

An In-depth Technical Guide to *tert*-Butoxybis(dimethylamino)methane (Bredereck's Reagent)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert</i> -Butoxy <i>bis(dimethylamino)methane</i>
Cat. No.:	B148321

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CAS Number: 5815-08-7

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of *tert*-Butoxybis(dimethylamino)methane, widely known as Bredereck's Reagent. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and extensive applications in organic chemistry.

Executive Summary

tert-Butoxybis(dimethylamino)methane is a highly reactive and versatile aminal ester, recognized as a powerful C1 building block in organic synthesis.^[1] Its primary utility lies in the formylation and aminomethylation of C-H and N-H acidic compounds.^[2] The reagent's notable reactivity, often superior to other formylating agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), stems from its ability to generate a strong base (*tert*-butoxide) and a reactive tetramethylformamidinium ion *in situ* upon heating. This dual functionality allows for efficient condensation reactions with a wide range of substrates, including ketones, esters, lactams, and other active methylene compounds, to form key enamine and enaminone intermediates. These intermediates are pivotal in the synthesis of complex molecules and

heterocyclic systems, making Bredereck's Reagent an invaluable tool in medicinal chemistry and drug discovery.^{[1][3][4]}

Chemical and Physical Properties

Bredereck's Reagent is a colorless to light yellow liquid with a characteristic amine-like or rotten-egg-like odor.^{[2][5]} It is a bench-stable compound but is sensitive to moisture and reacts with protic solvents.^[2] It is miscible with nonpolar aprotic solvents such as toluene, cyclohexane, and diethyl ether.^[2]

Table 1: Physical and Chemical Properties of tert-Butoxybis(dimethylamino)methane

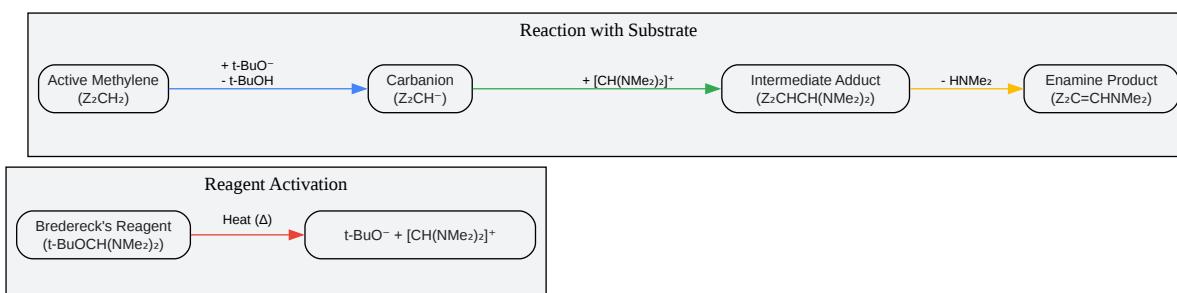
Property	Value	Reference(s)
CAS Number	5815-08-7	[6]
Molecular Formula	C ₉ H ₂₂ N ₂ O	[7]
Molecular Weight	174.28 g/mol	[6][7]
Appearance	Colorless to light yellow liquid	[5][8]
Boiling Point	50-55 °C at 15 mmHg	[6]
48-52 °C at 10-12 mmHg	[7]	
Density	0.844 g/mL at 25 °C	[6]
Refractive Index (n ²⁰ /D)	1.422 - 1.426	[6][7]
Flash Point	41 °C (105.8 °F) - closed cup	[5]
Solubility	Miscible with nonpolar aprotic solvents (e.g., benzene, toluene, ether)	[2]
Stability	Stable under normal conditions; moisture-sensitive	[5]

Mechanism of Action

The synthetic utility of Bredereck's Reagent is rooted in its thermal decomposition to form a strongly basic tert-butoxide anion and a reactive electrophilic tetramethylformamidinium ion. This process facilitates the reaction with active methylene compounds.

The general mechanism proceeds as follows:

- **In Situ Base and Electrophile Generation:** Upon heating, the reagent dissociates, generating tert-butoxide ($t\text{-BuO}^-$) and the tetramethylformamidinium ion $[\text{CH}(\text{NMe}_2)_2]^+$.^{[3][4]}
- **Deprotonation:** The strong tert-butoxide base deprotonates the active methylene compound ($Z_2\text{CH}_2$) to form a carbanion ($Z_2\text{CH}^-$).
- **Nucleophilic Attack:** The resulting carbanion attacks the electrophilic formamidinium ion.
- **Elimination:** The intermediate adduct then undergoes a β -elimination of dimethylamine to yield the stable enamine product.^[4]



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Caption: General reaction mechanism of Bredereck's Reagent.

Key Synthetic Applications and Experimental Protocols

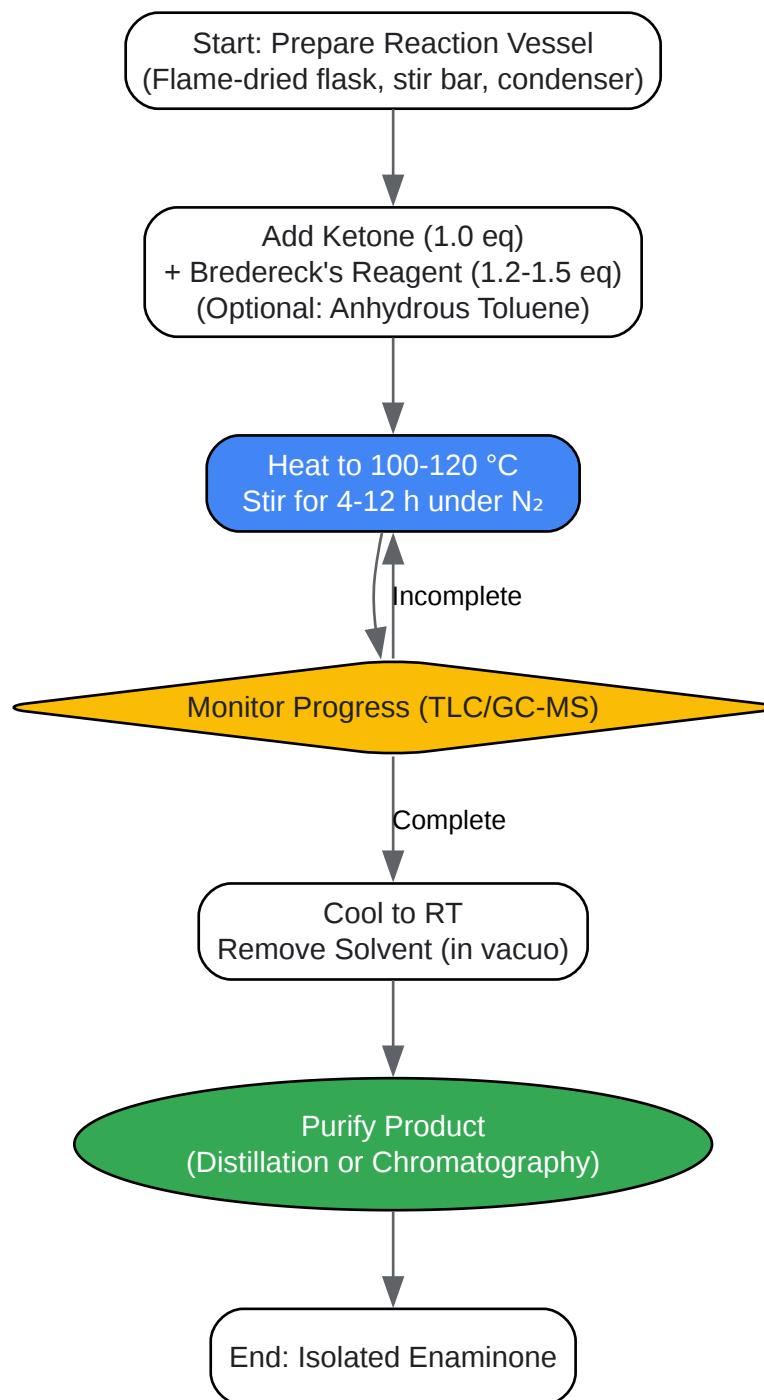
Bredereck's Reagent is employed in a multitude of synthetic transformations, primarily revolving around the functionalization of the α -position of carbonyl compounds and other active methylene groups.

Enamine and Enaminone Formation from Ketones

This is one of the most common applications, converting ketones into β -enaminoketones.

General Experimental Protocol:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.).
- If desired, add an anhydrous nonpolar solvent (e.g., toluene, 5-10 mL per mmol of ketone). The reaction can often be run neat.
- Under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's Reagent (1.2 - 1.5 eq.).
- Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure. The crude product can often be used directly or purified by distillation or column chromatography.

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Caption: Experimental workflow for enaminone synthesis from ketones.

α-Functionalization of Lactams and Lactones

Bredereck's reagent is instrumental in the α -functionalization of lactams and lactones, serving as a gateway to valuable synthetic intermediates.[\[1\]](#)

- α -Methylenation: Reaction of a pyroglutamic acid derivative with Bredereck's reagent forms a β -enamino carboxylic system. Subsequent reduction, for instance with diisobutylaluminium hydride (DIBAL-H), yields the corresponding α -methylene- γ -butyrolactam.[\[1\]](#)
- α -Amination: The reagent is used to form an enamine intermediate from a lactone or lactam. This intermediate can then undergo nitrosation, followed by reduction of the resulting oxime to produce α -amino lactones and lactams.[\[1\]](#)
- α -Methylation: The enamino lactam intermediate formed with the reagent can be hydrogenated to yield α -methylated products with high diastereoselectivity.[\[1\]](#)

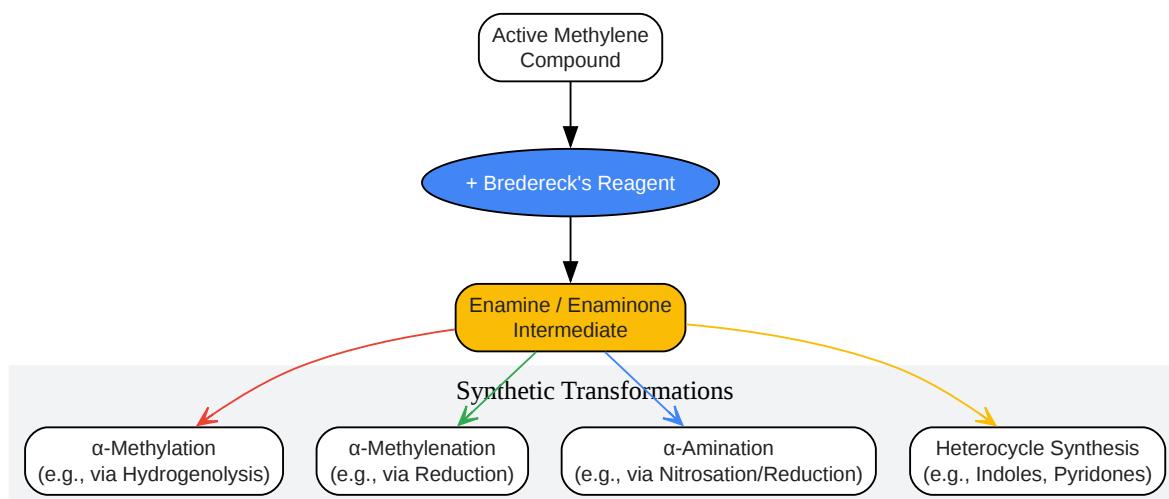
Detailed Protocol for α -Amination of a Lactam (Illustrative):

- Enamine Formation: A solution of the lactam (1.0 eq.) in anhydrous toluene is treated with Bredereck's Reagent (1.5 eq.). The mixture is heated to reflux for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude enamine.
- Nitrosation: The crude enamine is dissolved in a suitable solvent (e.g., acetic acid) and cooled to 0 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, and the reaction is stirred at low temperature for 1-2 hours.
- Reduction: The resulting oxime is then reduced. A common method involves using zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).
- Workup and Purification: Following reduction, the reaction is worked up by filtering the catalyst, neutralizing the acid, and extracting the product with an organic solvent. The final α -amino lactam is purified by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

The enamine and enaminone intermediates derived from Bredereck's Reagent are versatile precursors for constructing various heterocyclic scaffolds relevant to drug development.

- **Indole Synthesis:** Tetrahydronaphthalenes can be converted to their corresponding enamines using the reagent, which then undergo cyclization to form indoles, often assisted by a nitro group on the aromatic ring.[1]
- **1,6-Naphthyridone Synthesis:** 5-Acy1-6-methyl-2-pyridinones react with Bredereck's Reagent to form enamines. Subsequent treatment with ammonium acetate leads to the formation of 1,6-naphthyridones in good yields.[1]
- **Other Applications:** The reagent has been used in the synthesis of pyrazoles, pyrroloquinazolines, and camptothecin analogues.[6][9]



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Caption: Synthetic pathways enabled by Bredereck's Reagent.

Handling and Safety

Bredereck's Reagent is a flammable liquid and vapor.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5][10]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use spark-proof tools and take precautionary measures against static discharge.[5][11]
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, well-ventilated place, away from heat, sparks, and open flames. For long-term storage, a freezer is recommended.[5][12]
- Incompatibilities: Avoid contact with strong oxidizing agents, water, and protic solvents.[2][5]

Conclusion

tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent) is a cornerstone reagent for the introduction of one-carbon units in organic synthesis. Its high reactivity and unique mechanism of action provide a powerful platform for the formation of versatile enamine intermediates. For professionals in drug development and medicinal chemistry, this reagent offers efficient pathways to functionalize carbonyl compounds and to construct complex heterocyclic systems that are prevalent in pharmacologically active molecules. A thorough understanding of its properties, mechanism, and experimental protocols is essential for leveraging its full synthetic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148321#tert-butoxy-bis-dimethylamino-methane-cas-number-5815-08-7>]

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